molecular formula C6H7N5 B3153795 4,6-Diamino-2-methylpyrimidine-5-carbonitrile CAS No. 76587-28-5

4,6-Diamino-2-methylpyrimidine-5-carbonitrile

Cat. No. B3153795
CAS RN: 76587-28-5
M. Wt: 149.15 g/mol
InChI Key: AOOIPJVCCZPHBP-UHFFFAOYSA-N
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Description

4,6-Diamino-2-methylpyrimidine-5-carbonitrile , also known by its chemical formula C₆H₇N₅ , is a heterocyclic compound. It exhibits a pyrimidine ring structure with amino groups at positions 4 and 6, a methyl group at position 2, and a cyano (carbonitrile) group at position 5.



Synthesis Analysis

The synthesis of this compound involves several methods, including condensation reactions, cyclization, and functional group transformations. Researchers have explored both traditional and novel synthetic routes to obtain 4,6-diamino-2-methylpyrimidine-5-carbonitrile. These methods often utilize starting materials such as amines, aldehydes, and nitriles.



Molecular Structure Analysis

The molecular structure of 4,6-diamino-2-methylpyrimidine-5-carbonitrile consists of a six-membered pyrimidine ring. The amino groups contribute to its basicity, while the cyano group enhances its reactivity. The methyl group at position 2 influences its steric properties.



Chemical Reactions Analysis

This compound participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and hydrogen bonding interactions. It can serve as a precursor for the synthesis of other pyrimidine derivatives.



Physical And Chemical Properties Analysis


  • Boiling Point : Not specified in the available data.

  • Molecular Weight : 149.15 g/mol.

  • Solubility : Solubility in various solvents needs investigation.

  • Appearance : Likely a solid crystalline material.


Future Directions

Future studies should focus on:



  • Biological Activity : Investigating potential pharmacological applications.

  • Derivatives : Synthesizing derivatives with modified substituents.

  • Characterization : Detailed characterization using advanced techniques (NMR, HPLC, LC-MS, etc.).


properties

IUPAC Name

4,6-diamino-2-methylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-3-10-5(8)4(2-7)6(9)11-3/h1H3,(H4,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOIPJVCCZPHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660467
Record name 4,6-Diamino-2-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diamino-2-methylpyrimidine-5-carbonitrile

CAS RN

76587-28-5
Record name 4,6-Diamino-2-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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